molecular formula C11H10ClN5OS B14880058 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)acetamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)acetamide

Cat. No.: B14880058
M. Wt: 295.75 g/mol
InChI Key: RTQCUTXEACEAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl tizanidine is a derivative of tizanidine, a centrally acting alpha-2 adrenergic agonist. Tizanidine is primarily used as a muscle relaxant to treat spasticity associated with conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy . N-Acetyl tizanidine is a modified form of tizanidine, where an acetyl group is attached to the nitrogen atom of the tizanidine molecule. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl tizanidine typically involves the acetylation of tizanidine. One common method is to react tizanidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetyl tizanidine .

Industrial Production Methods

Industrial production of N-Acetyl tizanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl tizanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl tizanidine has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of tizanidine.

    Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential use in treating spasticity and other neuromuscular disorders.

    Industry: Used in the development of new muscle relaxants and other therapeutic agents

Mechanism of Action

N-Acetyl tizanidine exerts its effects by acting as an alpha-2 adrenergic agonist. It binds to alpha-2 adrenergic receptors in the central nervous system, leading to the inhibition of excitatory neurotransmitter release. This results in reduced spasticity and muscle relaxation. The acetylation of tizanidine may alter its binding affinity and efficacy at these receptors, potentially leading to different pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl tizanidine is unique due to its acetyl group, which can alter its pharmacokinetic and pharmacodynamic properties compared to tizanidine. This modification may result in different therapeutic effects and side effect profiles, making it a potentially valuable compound for further research and development .

Properties

Molecular Formula

C11H10ClN5OS

Molecular Weight

295.75 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)acetamide

InChI

InChI=1S/C11H10ClN5OS/c1-6(18)17(11-13-4-5-14-11)10-7(12)2-3-8-9(10)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)

InChI Key

RTQCUTXEACEAOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=CC2=NSN=C21)Cl)C3=NCCN3

Origin of Product

United States

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